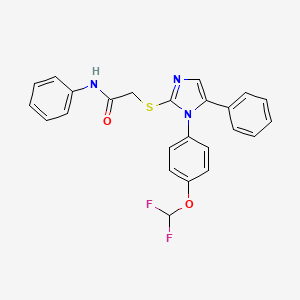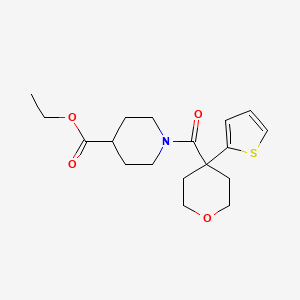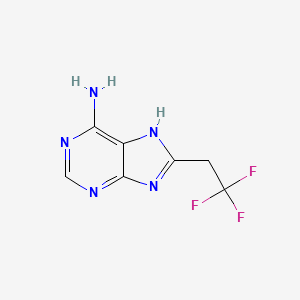
8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2,2-Trifluoroethanol” is an organic compound with the formula CF3CH2OH . Also known as TFE or trifluoroethyl alcohol, this colorless, water-miscible liquid has a smell reminiscent of ethanol . Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .
Synthesis Analysis
Trifluoroethanol is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid, such as the esters or acyl chloride . TFE can also be prepared by hydrogenolysis of compounds of generic formula CF3−CHOH−OR (where R is hydrogen or an alkyl group containing from one to eight carbon atoms), in the presence of a palladium-containing catalyst deposited on activated charcoal .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoroethanol” is CF3CH2OH . It has a molecular weight of 100.04 .
Chemical Reactions Analysis
Oxidation of trifluoroethanol yields trifluoroacetic acid . It also serves as a source of the trifluoroethoxy group for various chemical reactions .
Physical And Chemical Properties Analysis
“2,2,2-Trifluoroethanol” is a colorless liquid with a density of 1.373 g/mL at 25 °C . It has a boiling point of 77-80 °C and a melting point of -44 °C .
Scientific Research Applications
- Interaction with Myoglobin : Researchers have employed 2,2,2-trifluoroethylhydrazine to study its interaction with myoglobin, a heme protein. Investigating how this compound interacts with proteins can provide insights into biological processes and protein-ligand binding .
- Simultaneous Detection of Aldehydes and Acetone : Scientists have used this compound to determine aldehydes and acetone simultaneously in water samples. Its unique properties enable sensitive and selective detection, making it valuable for environmental monitoring and quality control .
- Building Block for Fluorinated Pyridazines : 2,2,2-trifluoroethylhydrazine serves as a precursor in the synthesis of fluorinated pyridazines. These compounds find applications in medicinal chemistry, agrochemicals, and materials science .
- Fluoroalkyl Hydrazones of β-Phosphonates : Researchers have utilized this compound to create fluoroalkyl hydrazones of β-phosphonates. These derivatives exhibit diverse biological activities and may serve as potential drug candidates .
- Functional Group Introduction : Incorporating the trifluoroethyl group into organic molecules can enhance their properties, such as lipophilicity, metabolic stability, and bioactivity. Researchers explore its use as a versatile building block in synthetic routes .
- Drug Design and Modification : The trifluoroethyl moiety can be strategically introduced into drug molecules to optimize pharmacokinetics, enhance binding affinity, or improve metabolic stability. Medicinal chemists investigate its impact on drug properties .
- Fluorinated Materials : Researchers explore the incorporation of trifluoroethyl groups into polymers, coatings, and materials. These fluorinated materials often exhibit unique surface properties, chemical resistance, and thermal stability .
Biochemical Studies and Protein Interactions
Analytical Chemistry
Synthetic Chemistry
Organic Synthesis
Medicinal Chemistry
Materials Science
Safety and Hazards
properties
IUPAC Name |
8-(2,2,2-trifluoroethyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5/c8-7(9,10)1-3-14-4-5(11)12-2-13-6(4)15-3/h2H,1H2,(H3,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULXGRLCXKUHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2472112.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2472113.png)
![N-(2-(diethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2472114.png)
![N-(4-ethoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2472116.png)
![(7-methoxybenzofuran-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2472117.png)
![3-{[(2Z)-3-carbamoyl-6,8-dichloro-2H-chromen-2-ylidene]amino}-4-methoxybenzoic acid](/img/structure/B2472119.png)
![2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2472122.png)
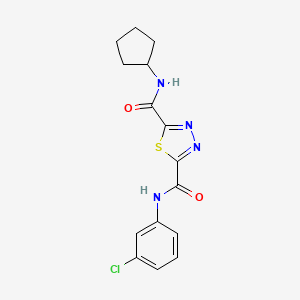
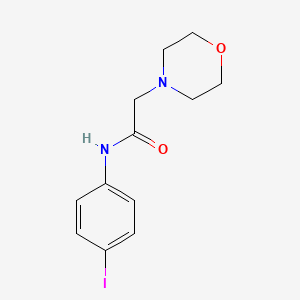
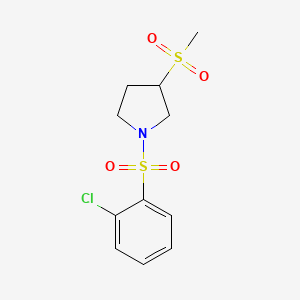
![4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide](/img/structure/B2472129.png)
![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)
